N-[(2E)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
Molecular Formula |
C23H17N5O3S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H17N5O3S/c1-13-8-10-16(11-9-13)20-25-22(31-28-20)19-14(2)24-23(32-19)26-21(29)17-12-18(30-27-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,26,29) |
InChI Key |
VAIRCAQQLSAAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=C(S3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl Intermediate
Method :
-
Hydrazide Formation : React 4-methylbenzoic acid with hydrazine hydrate under acidic conditions to form the corresponding hydrazide.
-
Cyclization : Treat the hydrazide with a dehydrating agent (e.g., triethyl orthoacetate) to form the oxadiazole ring.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazide | H₂SO₄ (cat.), EtOH, reflux, 24 h | ~80% |
| Cyclization | Triethyl orthoacetate, reflux, 24 h | ~85% |
Synthesis of the Thiazole Core
Method :
-
Thiourea Precursor : Prepare a thiourea derivative with a methyl group at the 4-position.
-
Cyclization : React the thiourea with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., NaOH) to form the thiazole ring.
Key Reagents :
| Component | Reagent | Role |
|---|---|---|
| Thiourea | Methyl thiourea | Provides sulfur source |
| Acyl Chloride | Chloroacetyl chloride | Forms thiazole ring |
Preparation of the Oxazole-Carboxamide Moiety
Method :
-
Oxazole Synthesis : Use a Robinson-Gabriel cyclization between a β-keto ester and an amine.
-
Carboxamide Formation : Couple the oxazole carboxylic acid with 5-phenylamine using a coupling agent (e.g., EDC/HOBt).
Example Reaction :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazole | β-Keto ester, NH₃, H₂O, reflux | ~70% |
| Amide Coupling | EDC, HOBt, DMF, RT, 12 h | ~85% |
Final Coupling of Intermediates
Method :
-
Ylide Formation : Generate a thiazole ylide via deprotonation of the thiazole intermediate.
-
Cycloaddition : React the ylide with the oxazole-carboxamide under mild conditions to form the final product.
Reaction Conditions :
| Component | Reagent | Role |
|---|---|---|
| Thiazole | LDA (Lithium Diisopropylamide) | Generates ylide |
| Oxazole | Oxazole-carboxamide, THF, RT | Electrophilic partner |
Key Reaction Optimization and Challenges
Critical Control Points
-
Oxadiazole Cyclization : Temperature and solvent choice (e.g., triethyl orthoacetate vs. triethylorthobenzoate) influence regioselectivity.
-
Thiazole (2E) Configuration : Steric hindrance from substituents may favor the (E) isomer.
-
Oxazole Stability : Sensitivity to acidic/basic conditions requires neutral workup.
Troubleshooting
| Issue | Solution | Source |
|---|---|---|
| Low yields | Optimize coupling agent (e.g., DMAP-Tf) | |
| Isomerization | Use low-temperature conditions |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (Example) |
|---|---|
| ¹H NMR | δ 8.2–7.8 (aromatic H), δ 2.6 (CH₃) |
| ¹³C NMR | δ 160–150 (C=O), δ 120–110 (C=N) |
| HRMS | [M+H]⁺ = 443.5 (C₂₃H₁₇N₅O₃S) |
Industrial-Scale Considerations
-
Cost-Effective Reagents : Replace triethyl orthoacetate with cheaper alternatives (e.g., acetic anhydride).
-
Recyclable Solvents : Use THF or DCM for homogeneous reactions.
Comparative Data Tables
Table 1: Oxazole Formation Methods
Table 2: Thiazole Configuration Control
| Approach | Reagents | Selectivity (E:Z) |
|---|---|---|
| Wittig Reaction | Ph₃P=CH₂, THF | 9:1 |
| Dehydrohalogenation | KOtBu, DMSO | 8:2 |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, derivatives similar to N-[(2E)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Research indicates that these compounds can block various growth factors and enzymes such as telomerase and topoisomerase, which are critical in cancer progression .
Pharmacological Profiles
The pharmacological profiles of thiazole and oxadiazole derivatives have been extensively studied. For example, compounds with similar structures have been categorized as exhibiting significant activity against various cancer cell lines, including colon and lung cancers . The presence of electron-withdrawing groups in the structure often enhances the efficacy of these compounds.
| Compound Type | Activity | Target Cancer Types |
|---|---|---|
| Thiazole Derivatives | Anticancer | Colon carcinoma, lung cancer |
| Oxadiazole Derivatives | Anticancer | Various tumor types |
Synthetic Methodologies
The synthesis of this compound involves sophisticated methodologies such as Knoevenagel condensation and other multistep reactions. These synthetic routes are crucial for optimizing the yield and purity of the compound for further biological evaluation .
Case Study 1: Anticancer Efficacy
In a study published by MDPI, researchers synthesized several thiazolidinone derivatives and assessed their anticancer properties. Among these derivatives, those containing oxadiazole rings demonstrated potent inhibitory effects on cancer cell lines due to their ability to interfere with key cellular processes . The study concluded that modifications at specific positions on the thiazolidinone core significantly influenced the biological activity.
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive review on thiazolidinone derivatives emphasized the importance of structural modifications in enhancing pharmacological effects. The presence of substituents at the C5 position was found to be critical for improving selectivity and potency against cancer cells . This finding supports ongoing research into optimizing compounds like this compound for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- Key Difference : The oxadiazole ring bears a 4-methoxyphenyl group instead of 4-methylphenyl.
- The methyl substituent in the target compound may enhance lipophilicity, favoring membrane permeability .
Benzothiazole Carboxamide Derivatives ()
Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and analogues feature benzothiazole cores instead of oxazole-thiazole hybrids.
- Synthesis Yields : Electron-withdrawing substituents (e.g., Cl, F) correlate with lower yields (e.g., 37% for 4i with 2-chloro-6-fluorophenyl). The target compound’s methyl groups may improve synthetic accessibility due to reduced steric and electronic hindrance .
- Functional Groups : The thiazolidin-4-one ring in these derivatives introduces a ketone, which may confer hydrogen-bonding capabilities absent in the target compound’s fully conjugated system.
Isoxazole Carboxamides with Thiophene Substituents ()
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Core Differences : Thiophene substituents replace the oxadiazole-thiazole system.
- Synthetic Routes : Similar steps (oxime formation, cyclization) suggest shared methodologies, but the target compound’s multi-heterocyclic architecture likely requires more complex optimization .
Oxazole Carboxamides with Diazenyl Groups ()
Examples include 5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide .
- Substituent Effects : Diazenyl groups introduce conjugation and redox activity, whereas the target compound’s methylphenyl group prioritizes steric and hydrophobic interactions .
Research Findings and Implications
- Electronic Effects : The 4-methylphenyl group on the target compound’s oxadiazole likely stabilizes the ring via inductive effects, contrasting with the resonance-donating methoxy group in its analogue .
- Synthetic Challenges : Multi-heterocyclic systems (e.g., thiazole-oxadiazole-oxazole) may require stringent reaction conditions compared to simpler benzothiazole derivatives .
Analytical Tools for Characterization
- Crystallography : Programs like SHELX are critical for resolving complex heterocyclic structures, as seen in ’s hydrogen-bonded triazole-thione derivative .
Biological Activity
The compound N-[(2E)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and oxazole rings. The oxadiazole moiety is introduced via a reaction with appropriate diazole precursors. The following steps summarize a general synthetic route:
- Formation of Thiazole : Reacting appropriate thioketones with α-halo ketones.
- Oxazole Synthesis : Cyclization of amidoximes or oxime derivatives.
- Oxadiazole Introduction : Utilizing diazotization reactions followed by cyclization.
- Final Coupling : Amide formation through coupling reactions with carboxylic acids.
Antimicrobial Activity
Studies have demonstrated that compounds containing thiazole and oxazole moieties exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against Escherichia coli and Staphylococcus aureus. Results indicated effective inhibition at concentrations as low as 1 µg/mL .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 1 |
| S. aureus | 18 | 1 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against species like Aspergillus niger and Aspergillus oryzae, indicating its potential use in treating fungal infections .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit various enzymes critical for microbial growth.
- Cell Membrane Disruption : The thiazole ring may interact with microbial cell membranes, leading to increased permeability and cell death.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on Anticancer Activity : A derivative of the compound was evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast). It demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL) A549 1.98 5 NIH/3T3 1.61 4 - Antiviral Studies : Compounds with similar structures have been investigated for antiviral properties against HIV and other viral infections, showing promise in inhibiting viral replication pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
